molecular formula C12H12BrN5S2 B15281901 6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15281901
M. Wt: 370.3 g/mol
InChI Key: QKOFDNAALMATRZ-UHFFFAOYSA-N
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Description

6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step involves the cyclization of the triazole intermediate with a thiocarbonyl compound, such as carbon disulfide, in the presence of a base.

    Bromination: The bromine atom is introduced into the pyridine ring using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Isopropylsulfanyl Group: This is typically done by reacting the brominated intermediate with isopropyl mercaptan in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromine atom or the pyridine ring, leading to debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Chloro-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(5-Methyl-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C12H12BrN5S2

Molecular Weight

370.3 g/mol

IUPAC Name

6-(5-bromopyridin-3-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H12BrN5S2/c1-7(2)19-6-10-15-16-12-18(10)17-11(20-12)8-3-9(13)5-14-4-8/h3-5,7H,6H2,1-2H3

InChI Key

QKOFDNAALMATRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=CN=C3)Br

Origin of Product

United States

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